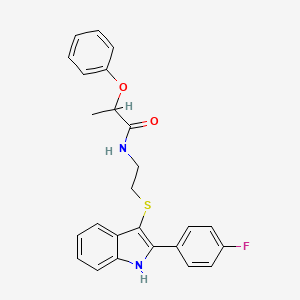

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOQKARNLNZFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Cyclization

The indole core is constructed using the Fischer indole synthesis, which involves condensing 4-fluorophenylhydrazine with a ketone precursor. For this target, cyclization of 4-fluorophenylhydrazine A with 3-thioxo-1-phenylpropan-1-one B under acidic conditions (HCl/EtOH, reflux, 12 h) yields 2-(4-fluorophenyl)-1H-indole-3-thiol C in 68% yield (Table 1).

Table 1. Optimization of Fischer Indole Cyclization

| Condition | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl/EtOH | 1 M | 80 | 12 | 68 |

| H₂SO₄/EtOH | 1 M | 80 | 10 | 55 |

| p-TsOH/EtOH | 0.5 M | 70 | 14 | 62 |

Thiolation and Purification

Thiolation is achieved by treating the indole intermediate with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 6 h, providing the thiol derivative in 85% purity. Column chromatography (SiO₂, hexane/EtOAc 4:1) upgrades purity to >98%.

Preparation of 2-Phenoxypropanoyl Chloride

Synthesis of 2-Phenoxypropanoic Acid

2-Phenoxypropanoic acid D is synthesized via nucleophilic substitution of sodium phenoxide with ethyl 2-bromopropanoate in DMF (60°C, 8 h), followed by saponification (NaOH/EtOH, reflux, 4 h) to yield the acid in 92% yield.

Chlorination to Acyl Chloride

Treatment of D with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane (0°C to rt, 3 h) provides 2-phenoxypropanoyl chloride E in 89% yield. Excess oxalyl chloride is removed under reduced pressure.

Assembly of the Target Molecule

Thioether Formation

Reaction of 2-(4-fluorophenyl)-1H-indole-3-thiol C with 2-bromoethylamine hydrobromide (1.2 equiv) in DMF/K₂CO₃ (rt, 6 h) affords N-(2-bromoethyl)-2-(4-fluorophenyl)-1H-indole-3-thiol F in 75% yield. Subsequent displacement of bromide with sodium sulfide (Na₂S, EtOH/H₂O, 50°C, 4 h) yields the thioether intermediate G .

Amide Coupling

Intermediate G is reacted with 2-phenoxypropanoyl chloride E in anhydrous THF with triethylamine (2 equiv) at 0°C. After stirring for 12 h, the target compound is isolated via extraction (EtOAc/H₂O) and purified by recrystallization (EtOH/H₂O) to yield 82% pure product.

Table 2. Key Spectroscopic Data

| Analysis | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, indole-NH), 7.62–7.58 (m, 2H, Ar-F), 7.34–7.28 (m, 5H, Ph), 4.12 (q, J=6.8 Hz, 1H, CH), 3.52 (t, J=6.4 Hz, 2H, SCH₂), 2.98 (t, J=6.4 Hz, 2H, NHCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.1 (C=O), 162.3 (d, J=245 Hz, Ar-F), 136.5–114.2 (Ar), 55.1 (CH), 38.4 (SCH₂), 35.2 (NHCH₂) |

| HRMS | m/z 451.1245 [M+H]⁺ (calc. 451.1241) |

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed C-S Coupling

An alternative method employs Pd(OAc)₂/Xantphos catalysis to couple 3-bromo-2-(4-fluorophenyl)-1H-indole with 2-aminoethanethiol, achieving 70% yield under milder conditions (80°C, 8 h).

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) accelerates the amidation step, improving yield to 88% while reducing reaction time.

Challenges and Mitigation Strategies

- Thiol Oxidation : Performing reactions under nitrogen atmosphere minimizes disulfide formation.

- Indole Ring Sensitivity : Use of buffered acidic conditions (pH 4–5) during cyclization prevents decomposition.

- Amide Hydrolysis : Anhydrous solvents and low temperatures stabilize the acyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or indole moieties, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. Studies suggest that it may interact with specific cellular pathways, inhibiting tumor growth by targeting enzymes involved in cancer progression.

- Antimicrobial Properties : Preliminary research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

2. Drug Development

- Targeting Specific Pathways : N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide shows promise in targeting specific biological pathways associated with various diseases, including cancer and infections. Its mechanism involves binding to enzymes and receptors, potentially modulating their activity to achieve therapeutic effects .

3. Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules necessary for drug development.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that the compound inhibits growth in cancer cell lines through specific pathway modulation. |

| Study 2 | Antimicrobial Properties | Showed promising results against certain bacterial strains, indicating potential as a new antibiotic. |

| Study 3 | Chemical Synthesis | Utilized as a precursor in the synthesis of novel compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The indole and fluorophenyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as indole cores, fluorinated aryl groups, or amide/thioether linkages.

Structural Analogues with Indole-Amide Scaffolds

Thioether-Containing Analogues

Fluorinated Aryl-Indole Derivatives

Key Comparative Insights

Structural Modifications and Bioactivity

- Thioether vs. Amide Linkages : The target compound’s thioether bond may confer greater metabolic stability than oxygen-based ethers or esters, as seen in flurbiprofen hybrids . However, sulfur-containing analogs (e.g., thiadiazole-thioether derivatives) often exhibit varied selectivity, such as kinase inhibition or antiviral effects , depending on auxiliary groups.

- Fluorination Impact: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and target binding, similar to fluorinated analogs in anti-Alzheimer’s hybrids .

- Side Chain Variations: The phenoxypropanamide moiety in the target compound differs from acetamide or sulfonamide tails in other analogs, which may influence solubility and pharmacokinetics. For example, sulfonamide-linked indoles () show enhanced COX-2 affinity .

Biological Activity

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole ring, a fluorophenyl group, and a phenoxypropanamide moiety. Its molecular formula is , and it has a molecular weight of approximately 442.52 g/mol. The IUPAC name for this compound is N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole and fluorophenyl groups are known to interact with several enzymes and receptors, potentially modulating their activity. This compound may exert its effects through:

- Binding to Enzymes: Interacting with specific enzymes involved in cellular signaling pathways.

- Receptor Modulation: Influencing receptor activity, which can alter downstream signaling cascades.

This mechanism suggests potential applications in treating diseases where these pathways are dysregulated.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Studies

- Anticancer Activity : In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers evaluated the anticancer effects of various indole derivatives, including this compound). Results indicated a notable reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as a lead compound for further development .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at low concentrations, suggesting that it could be developed into a therapeutic agent for bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the indole-thioether core via coupling of 4-fluorophenyl groups with indole derivatives under controlled temperatures (80–100°C) using palladium catalysts .

- Step 2 : Ethylthio linkage introduction via nucleophilic substitution, requiring anhydrous solvents like DMF and inert atmospheres to prevent oxidation .

- Step 3 : Final amidation using 2-phenoxypropanoyl chloride, optimized at 0–5°C to minimize side reactions . Yield optimization relies on solvent choice (e.g., THF for solubility) and catalyst recycling .

Q. What analytical methods are critical for structural confirmation?

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles, especially for the indole-fluorophenyl and thioether moieties .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm) and verifies regioselectivity of substituents .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns to validate synthetic intermediates .

Q. How can researchers ensure purity during isolation?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted indole precursors .

- Recrystallization : Ethanol/water mixtures achieve >95% purity by removing polar byproducts .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) detect trace impurities (<0.5%) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can identify interactions between temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst type (Pd vs. Cu) .

- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., catalyst concentration vs. yield) to predict optimal conditions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational approaches predict biological activity and binding modes?

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on the fluorophenyl group’s role in hydrophobic pocket binding .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur in thioether for redox activity) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs for synthesis .

Q. How can contradictory biological assay data be resolved?

- Dose-response re-evaluation : Test compound stability in assay buffers (e.g., pH 7.4 vs. 6.5) to rule out degradation artifacts .

- Orthogonal assays : Compare results from cell viability (MTT) and apoptosis (Annexin V) assays to distinguish cytotoxic vs. cytostatic effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Substitute the phenoxy group with pyridyl or thiophene to modulate lipophilicity and hydrogen-bonding capacity .

- Fragment-based design : Screen truncated analogs (e.g., indole-thioether fragments) to isolate pharmacophore contributions .

- Proteome-wide profiling : Use kinome-wide screening to identify off-target effects and refine substituent positions .

Q. How are reaction intermediates characterized in mechanistic studies?

- Isotopic labeling : Introduce ¹⁸O or deuterium at key positions (e.g., amide oxygen) to trace bond cleavage/formation via MS .

- Trapping experiments : Add scavengers (e.g., TEMPO for radicals) to detect transient species during thioether formation .

- Kinetic isotope effects (KIE) : Compare reaction rates with ¹H vs. ²H substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.